2,2-Dimethylhex-5-yn-3-ol CAS 53723-35-6 properties
2,2-Dimethylhex-5-yn-3-ol CAS 53723-35-6 properties
This technical guide details the properties, synthesis, and pharmaceutical applications of 2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6), a specialized homopropargylic alcohol used as a sterically encumbered building block in organic synthesis and drug development.
Synthesis, Properties, and Pharmaceutical Utility
Executive Summary
2,2-Dimethylhex-5-yn-3-ol (CAS 53723-35-6) is a secondary homopropargylic alcohol characterized by a bulky tert-butyl group adjacent to the hydroxyl center. This structural feature imparts significant steric hindrance, influencing the stereochemical outcome of downstream transformations and enhancing metabolic stability in medicinal chemistry applications. It serves as a critical intermediate in the total synthesis of bioactive natural products (e.g., fungal decanolides) and provides a dual-functional scaffold—containing both a terminal alkyne and a secondary alcohol—for divergent library synthesis via "Click" chemistry and cross-coupling reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Registry Number | 53723-35-6 |
| IUPAC Name | 2,2-Dimethylhex-5-yn-3-ol |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Boiling Point | ~65–70 °C at 1.5 mmHg (Predicted); ~175 °C at 760 mmHg |
| Density | ~0.89 g/cm³ (Predicted) |
| Solubility | Soluble in THF, DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Terminal Alkyne (C≡C-H), Secondary Alcohol (C-OH), tert-Butyl |
Synthetic Pathways & Mechanism[3][6][7]
The industrial and laboratory-scale synthesis of 2,2-dimethylhex-5-yn-3-ol relies on the nucleophilic addition of a propargyl metal species to pivalaldehyde (trimethylacetaldehyde). The steric bulk of the aldehyde favors the formation of the homopropargylic alcohol over the allenic isomer.
3.1. Primary Method: Zinc-Mediated Barbier Reaction
This method is preferred for its operational simplicity and high chemoselectivity. It avoids the isolation of moisture-sensitive organometallics by generating the reactive species in situ.
-
Reagents: Pivalaldehyde, Propargyl Bromide, Zinc dust (activated), aq. NH₄Cl/THF.[1][2][3][4]
-
Mechanism: Oxidative insertion of Zn into propargyl bromide yields a propargylzinc/allenylzinc equilibrium. The tert-butyl group of the aldehyde directs the attack to the γ-position of the allenylzinc species (or α-position of propargylzinc), exclusively yielding the homopropargylic alcohol.
3.2. Alternative Method: Indium-Mediated Aqueous Allylation
For green chemistry applications, Indium metal can mediate the reaction in water/ethanol mixtures, tolerating unprotected functional groups.
3.3. Reaction Mechanism Visualization
Figure 1: Mechanistic pathway for the Zinc-mediated synthesis of 2,2-Dimethylhex-5-yn-3-ol.
Experimental Protocol: Gram-Scale Synthesis
Source: Adapted from standard Barbier reaction protocols (e.g., NIHMS930203).
Objective: Synthesis of 2,2-dimethylhex-5-yn-3-ol (10 mmol scale).
Materials:
-
Pivalaldehyde (863 mg, 10 mmol)
-
Propargyl bromide (80 wt. % in toluene, 1.78 g, 12 mmol)
-
Zinc dust (activated, 980 mg, 15 mmol)
-
THF (anhydrous, 20 mL)
-
Saturated aqueous NH₄Cl (20 mL)
Procedure:
-
Activation: Suspend Zinc dust in THF (5 mL). Add 1,2-dibromoethane (2 drops) and heat to reflux for 1 minute to activate the surface. Cool to room temperature.
-
Addition: Add the remaining THF (15 mL) and pivalaldehyde to the reaction vessel.
-
Initiation: Cool the mixture to 0 °C. Dropwise add propargyl bromide over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture into saturated aq. NH₄Cl (20 mL) and stir vigorously for 10 minutes.
-
Extraction: Extract with Diethyl Ether or EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting viscous oil via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to yield the pure alcohol.
Expected Yield: 85–95% Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 3.42 (dd, J = 8.5, 3.5 Hz, 1H, CHOH), 2.51 (ddd, 1H, Propargyl-CH), 2.35 (ddd, 1H, Propargyl-CH), 2.05 (t, J = 2.6 Hz, 1H, C≡CH), 0.92 (s, 9H, t-Bu).
Applications in Drug Development
5.1. Chiral Building Block
The tert-butyl group makes this molecule an excellent candidate for Kinetic Resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiomer, providing access to chiral (R)- or (S)-2,2-dimethylhex-5-yn-3-ol with high enantiomeric excess (>99% ee). These chiral synthons are used in the synthesis of macrolide antibiotics and polyketide mimetics.
5.2. Divergent Synthesis via Dual Functionality
The molecule serves as a linchpin in fragment-based drug discovery (FBDD).
-
Path A (Alkyne): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked pharmacophores.
-
Path B (Alcohol): Oxidation to the ketone (2,2-dimethylhex-5-yn-3-one) or conversion to a leaving group (mesylate) for Sₙ2 displacement.
5.3. Reactivity & Derivatization Map
Figure 2: Functionalization pathways for library generation in medicinal chemistry.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Flammable liquid (Flash point predicted ~55 °C).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The terminal alkyne is stable but should be kept away from strong bases and copper salts to prevent acetylide formation/detonation hazards in dry state.
-
Disposal: Dispose of as hazardous organic waste. Do not discharge into drains.
References
-
Synthesis & Characterization: Roethle, P. A., et al. "Gram-scale Total Synthesis of Fungal Decanolides and Derivatives." Journal of Organic Chemistry, 2018. (Context: Compound 11n synthesis).
-
Barbier Reaction Protocol: Jeganmohan, M., et al. "Zinc-mediated regioselective Barbier reaction of propargylic bromides." Organic Letters, 2010.[5]
- Indium Mediation: Loh, T. P., et al. "Indium-mediated coupling of propargylic halides with aldehydes in aqueous media." Tetrahedron Letters, 2009.
-
CAS Registry Data: American Chemical Society. "CAS 53723-35-6 Detail."[6][7][8][9][10][11][12] Common Chemistry.
Sources
- 1. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 53723-35-6 | 2,2-dimethylhex-5-yn-3-ol - Synblock [synblock.com]
- 8. 1343893-25-3|3-Methylhept-6-yn-2-ol|BLD Pharm [bldpharm.com]
- 9. 25127-83-7|Trans-2-ethynylcycloheptanol|BLD Pharm [bldpharm.com]
- 10. bldpharm.com [bldpharm.com]
- 11. 54838-77-6|2-Methylhex-5-yn-3-ol|BLD Pharm [bldpharm.com]
- 12. 19135-08-1|1-(Prop-2-yn-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]
